Clomipramine hydrochloride

Catalog No.
S524031
CAS No.
17321-77-6
M.F
C19H24Cl2N2
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomipramine hydrochloride

CAS Number

17321-77-6

Product Name

Clomipramine hydrochloride

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H24Cl2N2

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H

InChI Key

WIMWMKZEIBHDTH-UHFFFAOYSA-N

SMILES

C[NH+](C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.[Cl-]

Synonyms

Anafranil, Chlomipramine, Chlorimipramine, Clomipramine, Clomipramine Hydrochloride, Clomipramine Maleate (1:1), Clomipramine Monohydrochloride, Hydiphen, Hydrochloride, Clomipramine, Monohydrochloride, Clomipramine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Treatment of Obsessive-Compulsive Disorder (OCD):

One of the most established uses of clomipramine hydrochloride is in the treatment of OCD. Numerous studies, including a double-blind controlled trial by the Clomipramine Collaborative Study Group, have demonstrated its effectiveness in reducing obsessive thoughts and compulsive behaviors []. These studies compared clomipramine to a placebo and found significant improvement in patients taking clomipramine, highlighting its therapeutic potential for OCD [].

Mechanism of Action:

Understanding how clomipramine works is crucial for scientific research. Studies suggest it functions by inhibiting the reuptake of serotonin and norepinephrine in the brain. These neurotransmitters play a vital role in mood regulation and behavioral control. By increasing their availability, clomipramine may help improve symptoms of OCD and depression [].

Development of New Dosage Forms:

Research is ongoing to improve the delivery and absorption of clomipramine hydrochloride. Studies have explored formulating clomipramine as orodispersible tablets that dissolve rapidly in the mouth. This method bypasses the digestive system and potentially enhances bioavailability [].

Clomipramine hydrochloride is a tricyclic antidepressant, specifically a dibenzazepine derivative, primarily used in the treatment of obsessive-compulsive disorder and other mood disorders. It is recognized for its effectiveness in enhancing mood and alleviating symptoms of depression by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. The chemical formula for clomipramine hydrochloride is C₁₉H₂₄Cl₂N₂, and it is often referred to by its brand name, Anafranil .

Clomipramine's mechanism of action involves increasing the levels of serotonin and norepinephrine in the brain []. These neurotransmitters play a role in mood regulation, and imbalances are associated with OCD and depression []. Clomipramine acts by blocking the reuptake of these neurotransmitters by neurons, allowing them to remain active for longer periods [].

Clomipramine undergoes several metabolic transformations within the body, primarily in the liver. The most significant reaction involves N-demethylation, leading to the formation of its active metabolite, desmethylclomipramine. Other notable metabolic pathways include:

  • 8-Hydroxylation: This reaction produces 8-hydroxyclomipramine, which has pharmacological activity.
  • 2-Hydroxylation: This results in 2-hydroxyclomipramine.
  • N-Oxidation: This leads to the formation of clomipramine N-oxide.

These metabolic processes are facilitated by cytochrome P450 enzymes such as CYP2D6, CYP3A4, and CYP1A2 .

Clomipramine exhibits a range of biological activities due to its mechanism of action as a serotonin and norepinephrine reuptake inhibitor. It enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, clomipramine interacts with various receptors:

  • Serotonin Transporter: It inhibits serotonin reuptake effectively.
  • Norepinephrine Transporter: It also inhibits norepinephrine reuptake.
  • Histamine H1 Receptors: This interaction accounts for sedative effects.
  • Muscarinic Receptors: Clomipramine exhibits anticholinergic properties, leading to side effects like dry mouth and constipation .

The synthesis of clomipramine typically involves several key steps:

  • Formation of the dibenzazepine structure: This is achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of a chlorine atom at the 3-position of imipramine to yield clomipramine.
  • Quaternization: The final step often includes the addition of a dimethylamino group to complete the synthesis.

Clomipramine is widely used in clinical settings for various indications:

  • Obsessive-Compulsive Disorder: It is one of the first-line treatments.
  • Depression: Effective for major depressive disorder.
  • Chronic Pain Disorders: Used off-label for conditions like diabetic neuropathy and fibromyalgia.
  • Anxiety Disorders: It may be prescribed for panic disorder and generalized anxiety disorder.
  • Other Uses: Clomipramine has been investigated for conditions such as cataplexy associated with narcolepsy, trichotillomania (hair-pulling disorder), and premenstrual syndrome .

Clomipramine has notable interactions with other medications, particularly:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe reactions, including hypertensive crises.
  • Antihypertensives: Clomipramine may reduce their effectiveness due to its adrenergic blocking properties.
  • Other Antidepressants: Caution is advised when combining with other serotonergic agents due to the risk of serotonin syndrome.

Pharmacokinetic interactions are also significant; clomipramine's metabolism can be affected by drugs that inhibit or induce cytochrome P450 enzymes .

Clomipramine shares structural similarities with several other tricyclic antidepressants. Here are some comparable compounds:

Compound NameChemical Structure TypeUnique Features
ImipramineDibenzazepineParent compound without chlorine substitution
DesipramineDibenzazepineSecondary amine form; less potent serotonin reuptake inhibitor
AmitriptylineDibenzocyclohepteneMore sedative effects; used primarily for depression
DoxepinDibenzo(a,c)cyclohepteneNotable antihistaminic properties; used for insomnia
NortriptylineDibenzazepineSecondary amine; lower side effect profile

Uniqueness of Clomipramine

Clomipramine's uniqueness lies in its potent inhibition of serotonin reuptake compared to other tricyclic antidepressants, making it particularly effective for obsessive-compulsive disorder. Its structural modification (chlorination) also contributes to distinct pharmacological properties that differentiate it from related compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

350.1316542 g/mol

Monoisotopic Mass

350.1316542 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A crystalline solid

UNII

2LXW0L6GWJ

Related CAS

303-49-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (67.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (65.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (65.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (67.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (65.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (15.52%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (25.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (25.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (27.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As an aid in the treatment of separation related disorders in dogs manifested by destruction and inappropriate elimination (defecation and urination) and only in combination with behavioural modification techniques.

Pharmacology

Clomipramine Hydrochloride is the hydrochloride salt form of clomipramine, a tertiary amine salt derivative of dibenzazepine. Clomipramine hydrochloride is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

ATC Code

QN06AA04

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

17321-77-6

FDA Medication Guides

Anafranil
Clomipramine Hydrochloride
CAPSULE;ORAL
SPECGX LLC
05/10/2019

Use Classification

Veterinary drugs -> Psychoanaleptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Explore Compound Types